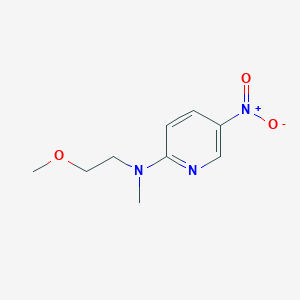

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine

Description

N-(2-Methoxyethyl)-N-methyl-5-nitropyridin-2-amine is a nitro-substituted pyridine derivative characterized by a methoxyethyl and methyl group attached to the amine nitrogen. The nitro group at position 5 of the pyridine ring confers significant electronic effects, making the compound relevant for studies in charge transport, optoelectronics, or medicinal chemistry.

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine |

InChI |

InChI=1S/C9H13N3O3/c1-11(5-6-15-2)9-4-3-8(7-10-9)12(13)14/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

MNXPQUURTBPOLI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC)C1=NC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Aminopyridine to 5-Nitro-2-aminopyridine

The initial step involves the nitration of 2-aminopyridine to form 5-nitro-2-aminopyridine, a key intermediate.

- Reagents and Conditions : A mixed acid nitration system composed of concentrated nitric acid and sulfuric acid is used. The reaction is conducted at low temperatures (below 10 °C during addition) and then maintained at 58-63 °C for 10-15 hours to ensure complete nitration.

- Process : 2-Aminopyridine is dissolved in a solvent such as ethylene dichloride and cooled. The nitration mixture is added dropwise under stirring. After reaction completion, the mixture is neutralized to pH 5.5-6, and the product is isolated by filtration and drying.

- Yield and Purity : This method yields a thick yellow precipitate of 5-nitro-2-aminopyridine with high purity suitable for subsequent steps.

Conversion of 5-Nitro-2-aminopyridine to 2-Hydroxyl-5-nitropyridine

This step involves diazotization and hydrolysis to replace the amino group with a hydroxyl group.

- Reagents and Conditions : 5-Nitro-2-aminopyridine is dissolved in dilute hydrochloric acid at temperatures below 0 °C. Sodium nitrite solution is added slowly to generate nitrous acid in situ, effecting diazotization. The reaction is maintained at 5-8 °C for 30-50 minutes.

- Process : The diazonium salt formed decomposes to yield 2-hydroxyl-5-nitropyridine upon warming and concentration under reduced pressure.

- Outcome : The product precipitates as a light yellow solid, which is filtered, washed, and dried.

Chlorination to 2-Chloro-5-nitropyridine

The hydroxyl group is converted to a chlorine substituent to facilitate nucleophilic substitution.

- Reagents and Conditions : 2-Hydroxyl-5-nitropyridine is reacted with phosphorus oxychloride (POCl3) in the presence of catalytic dimethylformamide (DMF) at reflux temperatures for 2-4 hours.

- Process : After reaction, the mixture is cooled and poured into ice water to precipitate 2-chloro-5-nitropyridine, which is filtered and dried.

- Notes : The molar ratio of 2-hydroxyl-5-nitropyridine to POCl3 is typically 1:3-5, with DMF at 0.2-0.4 equivalents.

Methoxylation to 2-Methoxy-5-nitropyridine

The chlorine substituent is displaced by a methoxy group via nucleophilic substitution.

- Reagents and Conditions : 2-Chloro-5-nitropyridine is reacted with sodium methylate (sodium methoxide) in methanol solvent under reflux for 1-2 hours.

- Process : After completion, methanol is removed under reduced pressure, and the residue is treated with ice water to precipitate 2-methoxy-5-nitropyridine as light brown needle crystals.

- Yield and Purity : Yields up to 96.5% with HPLC purity of 98.8% have been reported.

Catalytic Hydrogenation to 2-Methoxy-5-aminopyridine

The nitro group is reduced to an amino group to form 2-methoxy-5-aminopyridine.

- Reagents and Conditions : 2-Methoxy-5-nitropyridine is hydrogenated in methanol with 10% palladium on carbon catalyst at 60 °C under 0.01 MPa hydrogen pressure for 1-2 hours.

- Process : After reaction, the catalyst is filtered off, and the product is extracted with ethylene dichloride and purified.

- Yield and Purity : Yields of approximately 92.5% with HPLC purity near 99% are achievable.

Data Table Summarizing Key Preparation Steps

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Nitro-2-aminopyridine | 2-Aminopyridine, HNO3/H2SO4 nitration, 58-63 °C, 10-15h | High (not specified) | High | Controlled nitration in ethylene dichloride solvent |

| 2 | 2-Hydroxyl-5-nitropyridine | Diazotization with NaNO2/HCl, <0 to 8 °C, 30-50 min | Not specified | Not specified | Hydrolysis of diazonium salt |

| 3 | 2-Chloro-5-nitropyridine | POCl3, DMF catalyst, reflux 2-4 h | Not specified | Not specified | Chlorination of hydroxyl group |

| 4 | 2-Methoxy-5-nitropyridine | Sodium methylate in methanol, reflux 1-2 h | 96.5 | 98.8 | Nucleophilic substitution of Cl by OMe |

| 5 | 2-Methoxy-5-aminopyridine | 10% Pd/C, H2, methanol, 60 °C, 1-2 h | 92.5 | 98.9 | Catalytic hydrogenation of nitro group |

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of N-(2-methoxyethyl)-N-methyl-5-aminopyridin-2-amine.

Reduction: Formation of N-(2-methoxyethyl)-N-methyl-5-aminopyridin-2-amine.

Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-5-nitropyridin-2-amine

- Structure : Features diethyl substituents on the amine nitrogen instead of methoxyethyl-methyl groups.

- Crystallography : The asymmetric unit contains two crystallographically independent molecules linked via weak C–H···O interactions, forming zigzag chains and corrugated layers .

- Key Differences :

N,N-Dimethyl-5-nitropyridin-2-amine

- Structure : Simplest analog with dimethyl substituents.

- Properties : Molecular weight = 167.17 g/mol; solubility and stability data suggest storage at room temperature .

- Key Differences :

- Electronic Effects : Reduced steric hindrance compared to methoxyethyl-methyl groups may enhance reactivity in cross-coupling reactions.

- Applications : Often used as a precursor in pharmaceutical intermediates due to its compact structure.

N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine

- Structure : Contains a pyrene-imine substituent instead of methoxyethyl-methyl groups.

- Synthesis: Synthesized via Schiff base formation between 2-(2-aminoethylamine)-5-nitropyridine and 1-pyrenecarboxaldehyde in THF/MeOH (50.8% yield) .

- Characterization : ¹H-NMR confirmed the imine proton at 9.39 ppm .

- Key Differences :

- Optoelectronic Properties : Pyrene conjugation enhances charge transport capabilities, unlike the electron-donating methoxyethyl group in the target compound.

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine

- Structure : A pyrimidine derivative with fluorophenyl and indole substituents (similarity score = 0.78 to the target compound) .

- Key Differences :

- Bioactivity : Indole and fluorine substituents may enhance biological activity, such as kinase inhibition, which is unstudied in the target compound.

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The methoxyethyl group in the target compound may improve solubility compared to bulkier analogs like N,N-diethyl derivatives .

- Electronic Effects : The nitro group at position 5 stabilizes the pyridine ring’s electron-deficient character, akin to observations in pyrene-nitropyridine hybrids .

- Structural Insights : Crystallographic data for N,N-diethyl-5-nitropyridin-2-amine highlight the role of weak interactions in molecular packing, a trend likely applicable to the target compound .

Biological Activity

N-(2-methoxyethyl)-N-methyl-5-nitropyridin-2-amine is a novel compound belonging to the nitropyridine class, characterized by its unique substitution pattern. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a nitro group at the 5-position, a methoxyethyl group, and a methyl group attached to the nitrogen atom. The specific structural attributes influence its solubility, reactivity, and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 211.23 g/mol |

| Functional Groups | Nitro, Methoxy, Amine |

Synthesis Methods

Several synthesis methods have been documented for related nitropyridine derivatives. A common approach involves:

- Nitration of 2-amino-pyridine using mixed acids to yield 2-amino-5-nitropyridine.

- Subsequent methoxylation and reduction processes to achieve the desired compound.

Preliminary studies suggest that this compound may interact with various biological macromolecules, including proteins and nucleic acids. These interactions could lead to modulation of enzymatic activities or receptor binding, potentially resulting in therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that similar nitropyridine derivatives exhibit antimicrobial properties. For instance, compounds with structural similarities have shown efficacy against various bacterial strains, suggesting potential for this compound in antimicrobial applications .

- Enzyme Inhibition : A study focusing on inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) highlights the relevance of nitro-substituted compounds in modulating enzyme activity. Although not directly tested on this compound, the findings imply that similar compounds may influence prostaglandin metabolism .

- Cytotoxic Effects : In vitro assays conducted on related nitropyridine derivatives have demonstrated varying degrees of cytotoxicity against cancer cell lines. These findings suggest that this compound could be evaluated for anticancer properties as well .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other nitropyridine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Nitropyridin-2-amine | Antimicrobial | Basicity due to amino group |

| 2-Methoxy-N-methylpyridin-5-amines | Enhanced lipophilicity | Methoxy substitution at position 2 |

| N,N-Dimethyl-5-nitropyridin-2-amines | Increased steric hindrance | Two methyl groups on nitrogen |

The unique substitution pattern of this compound may confer distinct biological activity profiles compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.